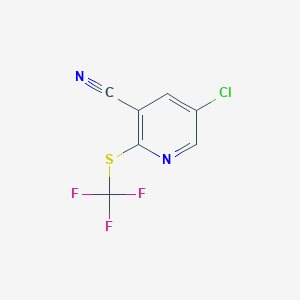![molecular formula C12H15ClN2O2 B11757783 ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)
ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a hydrazone functional group, which is known for its versatility in various chemical reactions .
Méthodes De Préparation
The synthesis of ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-ethylphenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s hydrazone group makes it useful in the development of molecular switches and sensors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate involves its interaction with molecular targets through its hydrazone group. This interaction can lead to changes in molecular conformation and activity, making it useful in applications such as molecular switches and sensors . The compound’s ability to undergo E/Z isomerization is particularly significant in its mechanism of action .
Comparaison Avec Des Composés Similaires
Ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester used widely in industry and research.
Methyl butyrate: Another ester known for its pleasant odor and use in flavoring agents.
Ethyl (2E)-cyano[(2-methoxyphenyl)hydrazono]acetate: A compound with a similar hydrazone group but different substituents.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it valuable in specialized applications .
Propriétés
Formule moléculaire |
C12H15ClN2O2 |
|---|---|
Poids moléculaire |
254.71 g/mol |
Nom IUPAC |
ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-9-7-5-6-8-10(9)14-15-11(13)12(16)17-4-2/h5-8,14H,3-4H2,1-2H3/b15-11+ |
Clé InChI |
GXKXYPKWLNYACL-RVDMUPIBSA-N |
SMILES isomérique |
CCC1=CC=CC=C1N/N=C(\C(=O)OCC)/Cl |
SMILES canonique |
CCC1=CC=CC=C1NN=C(C(=O)OCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-({4-methoxy-3-[(piperidin-1-yl)methyl]phenyl}methylidene)hydroxylamine](/img/structure/B11757705.png)
![[(4-methoxyphenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11757712.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11757720.png)
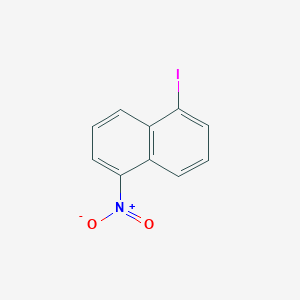
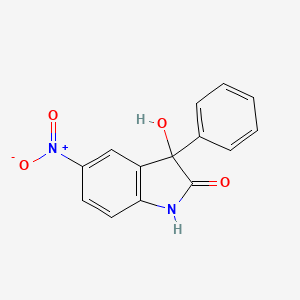
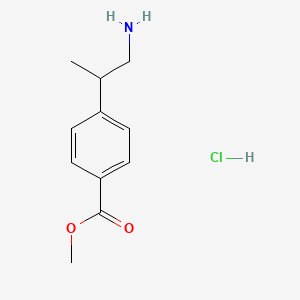
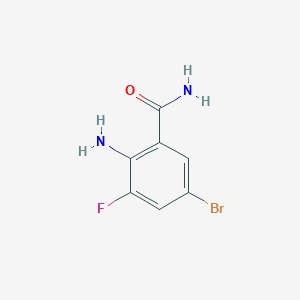

![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)
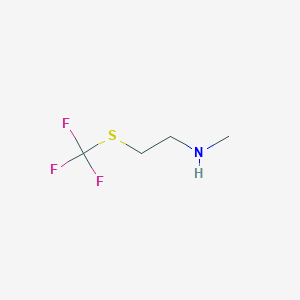
![1H-pyrrolo[2,3-c]pyridine-3,4-diamine](/img/structure/B11757765.png)
